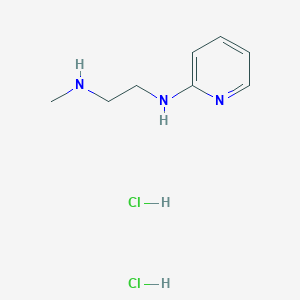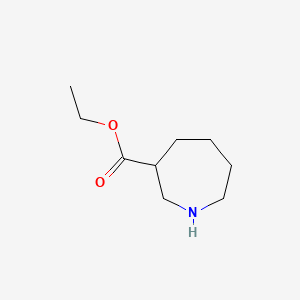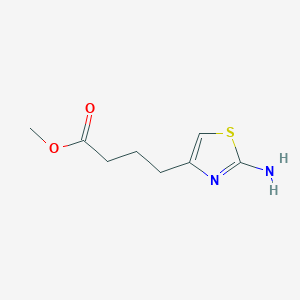
5-(Chloromethyl)-2-nitropyridine
Descripción general
Descripción
5-(Chloromethyl)-2-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaromatic family and is used in the synthesis of several pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-nitropyridine is not well understood. However, it is believed that the compound interacts with cellular components and disrupts their normal function. This disruption can lead to cell death or changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(Chloromethyl)-2-nitropyridine has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and bacteria. It also has anti-inflammatory properties and can reduce oxidative stress in cells. However, the compound has also been shown to be toxic to some cells and can cause DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Chloromethyl)-2-nitropyridine in lab experiments include its high purity and stability, its ability to react with a variety of compounds, and its potential applications in various fields. However, the limitations of using this compound include its toxicity to some cells and its potential to cause DNA damage.
Direcciones Futuras
There are several future directions for the research of 5-(Chloromethyl)-2-nitropyridine. One potential direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another direction is the study of the compound's potential applications in the development of new materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cells and organisms.
Conclusion:
In conclusion, 5-(Chloromethyl)-2-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is used as a starting material in the synthesis of several pharmaceuticals and agrochemicals and has several biochemical and physiological effects. While the compound has advantages for lab experiments, it also has limitations and potential toxicity. There are several future directions for research on this compound, including the development of new materials and pharmaceuticals and further study of its mechanism of action.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-nitropyridine has been extensively used in scientific research due to its potential applications in various fields. This compound is used as a starting material in the synthesis of several pharmaceuticals and agrochemicals. It is also used in the development of new materials and as a reagent in organic synthesis.
Propiedades
IUPAC Name |
5-(chloromethyl)-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOLWDXJQWUYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B3249357.png)






![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B3249407.png)
![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B3249412.png)
![2-Azaspiro[3.3]heptan-1-one](/img/structure/B3249423.png)
![Imidazo[1,2-a]pyridine-3-ethanol](/img/structure/B3249444.png)

![Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3249465.png)